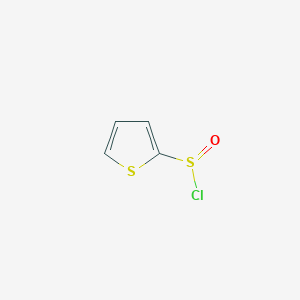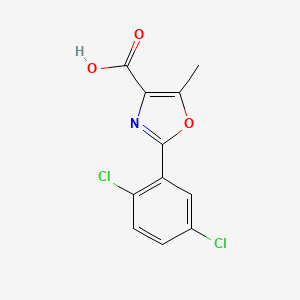
1-(2,5-Difluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluorobenzyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)azetidine typically involves the reaction of 2,5-difluorobenzyl halides with azetidine under basic conditions. One common method is the nucleophilic substitution reaction where 2,5-difluorobenzyl chloride reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Difluorobenzyl)azetidine
- 1-(3,5-Difluorobenzyl)azetidine
- 1-(2,5-Difluorophenyl)azetidine
Uniqueness
1-(2,5-Difluorobenzyl)azetidine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
1-[(2,5-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clave InChI |
LKZBKAOFRBOUOG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)


![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)


![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)

